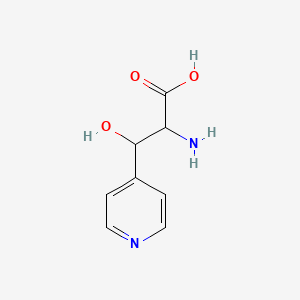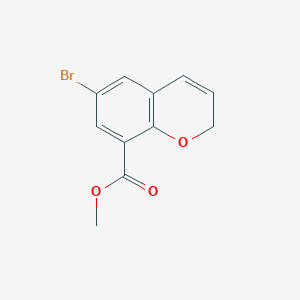amine](/img/structure/B13177887.png)
[1-(Adamantan-2-yl)ethyl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Adamantan-2-yl)ethylamine: is an organic compound that features an adamantane core, a unique and highly stable tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-2-yl)ethylamine typically involves the alkylation of adamantane derivatives. One common method is the reaction of adamantan-2-ylmethanol with methylamine under acidic conditions to form the desired amine . Another approach involves the reductive amination of adamantan-2-one with methylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of 1-(Adamantan-2-yl)ethylamine may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 1-(Adamantan-2-yl)ethylamine can undergo oxidation reactions to form corresponding oxides or ketones.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products:
Oxidation: Formation of adamantan-2-one derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted adamantane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 1-(Adamantan-2-yl)ethylamine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents .
Medicine: The compound’s unique structure makes it a candidate for developing new therapeutic agents, including antiviral drugs and neuroprotective agents .
Industry: In the industrial sector, 1-(Adamantan-2-yl)ethylamine is used in the synthesis of advanced materials, such as high-performance polymers and nanomaterials .
Mecanismo De Acción
The mechanism of action of 1-(Adamantan-2-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid and stable framework that can enhance binding affinity and selectivity . The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects .
Comparación Con Compuestos Similares
Adamantane: The parent compound, known for its stability and use in antiviral drugs like amantadine.
Memantine: A derivative used as a neuroprotective agent in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral drug similar to amantadine but with a different pharmacokinetic profile.
Uniqueness: 1-(Adamantan-2-yl)ethylamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Propiedades
Fórmula molecular |
C13H23N |
|---|---|
Peso molecular |
193.33 g/mol |
Nombre IUPAC |
1-(2-adamantyl)-N-methylethanamine |
InChI |
InChI=1S/C13H23N/c1-8(14-2)13-11-4-9-3-10(6-11)7-12(13)5-9/h8-14H,3-7H2,1-2H3 |
Clave InChI |
KYFBJODZLRBIAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1C2CC3CC(C2)CC1C3)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole](/img/structure/B13177819.png)
![4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde](/img/structure/B13177823.png)
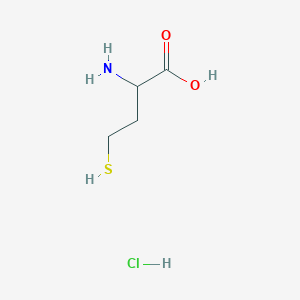
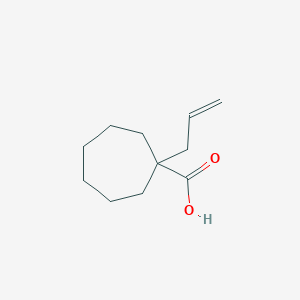
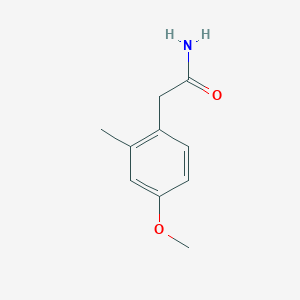
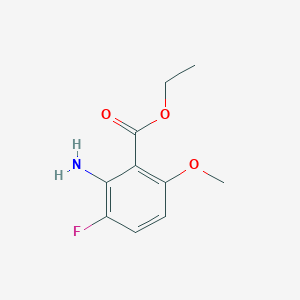

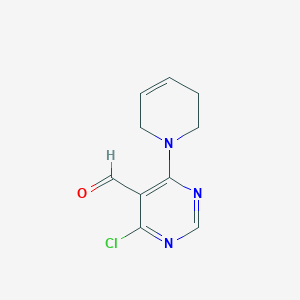
![1-[1-(Methylamino)cyclopentyl]propan-1-one](/img/structure/B13177847.png)
